molecular formula C22H21FN4O3S2 B2496947 N-(3-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953984-75-3

N-(3-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2496947
CAS No.: 953984-75-3
M. Wt: 472.55
InChI Key: AAEYJKYNMJHSKC-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic bioactive compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure incorporating a thiazole ring core, which is a privileged scaffold in drug discovery, linked via a thioacetamide bridge to substituted acetamide and anilino groups. The presence of these motifs suggests potential for high-affinity interaction with various biological targets. Preliminary research on compounds with similar structures indicates potential application as a kinase inhibitor or modulator of protein-protein interactions, making it a valuable candidate for investigating novel signaling pathways in oncology and inflammatory diseases. Its mechanism of action is hypothesized to involve competitive binding at an enzyme's active site or allosteric regulatory pocket, leading to the suppression of downstream signaling cascades. Researchers can utilize this compound as a chemical probe to elucidate complex cellular mechanisms or as a lead compound for the development of novel therapeutic agents. It is supplied with comprehensive analytical data, including HPLC chromatograms and mass spectrometry reports, to ensure identity and purity, guaranteeing reproducible results in experimental settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S2/c1-13-6-7-17(9-19(13)23)25-20(29)10-18-11-31-22(27-18)32-12-21(30)26-16-5-3-4-15(8-16)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEYJKYNMJHSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H21FN4O3S2
  • Molecular Weight : 472.6 g/mol
  • CAS Number : 953984-75-3

The structural complexity of this compound includes a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. Studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. For instance, a related thiazole compound demonstrated an IC50 value of less than 1 µg/mL against A-431 (human epidermoid carcinoma) cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AA-431<1Induction of apoptosis
Compound BNIH/3T35.5Inhibition of cell proliferation
N-(3-acetamidophenyl)-2...HCT116 (colon cancer)0.85Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, thiazole derivatives have shown promising antimicrobial activity. The compound was tested against various bacterial strains, revealing moderate to strong inhibitory effects. For example, MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µM)
Compound CE. coli8.33
Compound DS. aureus5.64
N-(3-acetamidophenyl)-2...Pseudomonas aeruginosa13.40

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thiazole-containing compounds. Electron-withdrawing groups such as fluorine enhance the cytotoxicity and antimicrobial properties by stabilizing the molecular structure and increasing lipophilicity, which aids in membrane permeability .

Case Studies

  • Evren et al. (2019) synthesized novel thiazole-linked compounds and evaluated their anticancer activities against various cell lines, highlighting the importance of substituent positions on the phenyl ring for enhanced activity .
  • A study on thiazole derivatives indicated that modifications at the nitrogen position lead to increased activity against cancer cell lines, demonstrating that structural nuances can greatly affect therapeutic efficacy .

Scientific Research Applications

Biological Activities

The compound has demonstrated several biological activities that are of interest in pharmaceutical research:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial properties. For instance, derivatives of acetamides have been synthesized and evaluated for their antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications in the acetamide structure can enhance activity against specific bacterial strains .
  • Urease Inhibition : Research has indicated that certain thiazole-containing acetamides exhibit potent urease inhibition. This is significant as urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, which are often resistant to conventional antibiotics .
  • Anti-inflammatory Properties : Molecular docking studies suggest that related acetamide derivatives may target cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This indicates a potential for developing anti-inflammatory drugs based on this compound's structure .

Therapeutic Potential

The compound's unique structure suggests several therapeutic applications:

Table 1: Potential Therapeutic Applications

Application AreaDescription
Antimicrobial AgentsDevelopment of new antibiotics targeting resistant bacterial strains.
Anti-inflammatory DrugsPotential for creating medications to manage chronic inflammatory conditions.
Cancer TreatmentExploration as a lead compound for modulating protein kinase activity related to cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities and synthesis of related compounds:

  • Synthesis and Evaluation of Urease Inhibitors : A study synthesized a series of thiazole-containing acetamides and evaluated their urease inhibition activity, demonstrating promising results compared to standard inhibitors .
  • Molecular Docking Studies : Research conducted molecular docking simulations to predict interactions between acetamide derivatives and target enzymes involved in inflammation, providing insights into their mechanism of action .
  • Antibacterial Activity Assessment : A comprehensive study assessed the antibacterial efficacy of various acetamide derivatives against multiple bacterial strains, revealing that structural modifications can significantly enhance antimicrobial potency .

Comparison with Similar Compounds

Quinazolinone-Thioacetamide Derivatives ()

Compounds such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) and its derivatives share a thioacetamide linkage but incorporate a quinazolinone ring instead of a thiazole. Key differences include:

  • Physical Properties : Melting points range from 170.5°C (compound 9 ) to 315.5°C (compound 8 ), with higher values correlating to increased crystallinity due to polar substituents like sulfonamide .

N-Substituted 2-Arylacetamides ()

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide shares the thiazol-acetamide backbone but lacks the thioether bridge. Structural analysis reveals:

  • Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize the crystal lattice, a feature likely shared with the target compound due to its acetamide groups .

Substituent Variations and Their Impacts

Fluorinated Derivatives ()

  • N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): The difluorobenzyl group enhances metabolic stability, while the pivalamide substituent increases steric bulk compared to the target compound’s 3-acetamidophenyl group.
  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () : The fluorophenyl group improves lipophilicity, but the triazolylsulfanyl moiety introduces additional hydrogen-bonding sites absent in the target compound .

Hydroxyphenyl and Sulfonamide Derivatives ()

  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide () : The hydroxyphenyl group increases solubility but may reduce metabolic stability due to susceptibility to glucuronidation.
  • Sulfamoylphenyl-containing compounds () : The sulfonamide group enhances polarity, leading to higher melting points (e.g., 315.5°C for compound 8 ) compared to the target compound’s likely lower melting range .

Melting Points and Stability

  • High melting points in quinazolinone derivatives (e.g., 315.5°C for compound 8) suggest greater thermal stability than the target compound, which lacks a fused aromatic system .
  • The thioether linkage in the target compound may reduce crystallinity compared to sulfonamide-containing analogues .

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